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molecular formula C11H9N3O2 B8517867 Phenyl pyridazin-4-ylcarbamate

Phenyl pyridazin-4-ylcarbamate

Cat. No. B8517867
M. Wt: 215.21 g/mol
InChI Key: IRDPBMXZWPZMPE-UHFFFAOYSA-N
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Patent
US04728355

Procedure details

A stirred solution of 2.0 grams (0.009 mole) of phenyl N-(4-pyridazinyl)carbamate and 1.0 ml (0.010 mole) of cyclopentylamine in tetrahydrofuran is heated under reflux for 18 hours. The reaction mixture is filtered and the filtrate concentrated under reduced pressure to a residue. The residue is purified by column chromatography on silica gel. Elution is accomplished with 10% methanol in methylene chloride. The appropriate fractions are combined and concentrated under reduced pressure to yield 0.2 gram of N-(4-pyridazinyl)-N'-cyclopentylurea. This material is combined with the identical product from a previous reaction to yield 0.5 gram; m.p. 192°-195° C., dec. The nmr spectrum is consistent with the proposed structure. The reaction is repeated several times.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8](=[O:16])OC2C=CC=CC=2)=[CH:3][N:2]=1.[CH:17]1([NH2:22])[CH2:21][CH2:20][CH2:19][CH2:18]1>O1CCCC1>[N:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([NH:22][CH:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[O:16])=[CH:3][N:2]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=NC=C(C=C1)NC(OC1=CC=CC=C1)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel
WASH
Type
WASH
Details
Elution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=NC=C(C=C1)NC(=O)NC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 10.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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